Physicochemical Profiling and Synthetic Utility of 5-Methoxy-4-methyl-1,3-benzodioxole
Physicochemical Profiling and Synthetic Utility of 5-Methoxy-4-methyl-1,3-benzodioxole
Executive Summary
5-Methoxy-4-methyl-1,3-benzodioxole (CAS 607351-59-7) is a highly specialized, multi-substituted aromatic building block. The 1,3-benzodioxole (methylenedioxybenzene) moiety is a privileged scaffold in medicinal chemistry, frequently utilized as a bioisostere for catechols. It provides enhanced metabolic stability by preventing rapid Phase II conjugation (e.g., glucuronidation) while maintaining the ability to form critical hydrogen bond interactions with biological targets.
When decorated with a 5-methoxy and a 4-methyl group, the benzodioxole core undergoes profound electronic and steric alterations. This specific substitution pattern is highly sought after in the total synthesis of complex natural products (such as tetrahydroisoquinoline alkaloids) and the development of neuropharmacological agents, where the lipophilic nature of the scaffold facilitates blood-brain barrier (BBB) penetration.
Physicochemical Properties & Pharmacokinetic Relevance
The physicochemical profile of a building block dictates its behavior both in synthetic microenvironments and biological systems. The table below summarizes the core metrics for 5-methoxy-4-methyl-1,3-benzodioxole.
| Property | Value | Causality & Synthetic/Biological Implication |
| Chemical Formula | C₉H₁₀O₃ | Defines the highly oxygenated, low-molecular-weight nature of the scaffold. |
| Molecular Weight | 166.17 g/mol | Ideal fragment-like MW, allowing for extensive downstream functionalization without exceeding Lipinski's Rule of 5. |
| Exact Mass | 166.06299 Da | Critical for high-resolution mass spectrometry (HRMS) validation during synthetic workflows. |
| Topological Polar Surface Area (TPSA) | 27.7 Ų | Low TPSA (< 90 Ų) ensures high membrane permeability, making it an excellent precursor for CNS-active drugs. |
| XLogP3 (Estimated) | ~2.0 | Optimal lipophilicity for passive lipid bilayer diffusion. |
| Hydrogen Bond Donors | 0 | The absence of free hydroxyls prevents rapid metabolic degradation and reduces non-specific binding. |
| Hydrogen Bond Acceptors | 3 | The three ether oxygens act as critical allosteric binding contacts for receptors (e.g., AMPA receptors) . |
| Rotatable Bonds | 1 | High conformational rigidity. Only the 5-methoxy group can rotate, locking the core into a predictable 3D geometry. |
Electronic Effects & Conformational Rigidity
The reactivity of 5-methoxy-4-methyl-1,3-benzodioxole is governed by a delicate "push-pull" dynamic between its substituents.
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The Methylenedioxy Ring (-O-CH₂-O-) : This fused five-membered ring restricts the rotation of the oxygen atoms, forcing their lone pairs into optimal parallel alignment with the aromatic π-system. This creates a powerful electron-donating effect via resonance, making the aromatic ring highly susceptible to Electrophilic Aromatic Substitution (SEAr). Furthermore, the quasi-aromatic nature of this ring imposes strict conformational limits on the molecule .
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The 5-Methoxy Group (-OCH₃) : Acts as an additional electron-donating group, further increasing the electron density of the ring.
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The 4-Methyl Group (-CH₃) : While weakly electron-donating via hyperconjugation, its primary role is steric hindrance . It physically blocks incoming electrophiles from attacking the adjacent ortho position (C3/C5 equivalents).
Causality in Synthesis : Because the 4-methyl group blocks one side of the molecule, and the methylenedioxy/methoxy groups direct electrophiles to their ortho/para positions, SEAr reactions (such as halogenation, formylation, or nitration) will occur almost exclusively and regioselectively at the C6 position .
Structural components of 5-methoxy-4-methyl-1,3-benzodioxole dictating C6 regioselectivity.
Analytical Characterization Protocols
To ensure scientific integrity and prevent downstream synthetic failures, the starting material must be rigorously validated. The following self-validating protocol utilizes orthogonal techniques (LC-MS/MS and NMR) to confirm the structure.
Step-by-Step LC-MS/MS & NMR Protocol
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Sample Preparation : Dissolve 1 mg of 5-methoxy-4-methyl-1,3-benzodioxole in 1 mL of LC-MS grade Methanol. Dilute 1:100 in 0.1% Formic Acid in Water.
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UPLC Separation : Inject 2 µL onto a C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm). Run a gradient of 5% to 95% Acetonitrile (with 0.1% Formic acid) over 5 minutes.
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Mass Spectrometry (ESI+) : Monitor for the protonated precursor ion [M+H]+ at m/z 167.07 .
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Diagnostic Fragmentation: Apply a collision energy of 15-20 eV. Look for a neutral loss of formaldehyde (-30 Da) or the cleavage of the methylenedioxy bridge, yielding a characteristic fragment around m/z 137 .
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Nuclear Magnetic Resonance (¹H-NMR) : Dissolve 10 mg of the compound in CDCl₃.
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Diagnostic Peaks: The unique methylene protons (-O-CH₂-O-) of the benzodioxole ring will appear as a sharp, distinct singlet between δ 5.90 and 6.10 ppm . The methoxy (-OCH₃) protons will present as a singlet near δ 3.80 ppm , and the solitary aromatic proton at C6 will appear as a singlet at approximately δ 6.50 ppm due to the lack of adjacent proton coupling.
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Self-validating analytical workflow for characterizing 5-methoxy-4-methyl-1,3-benzodioxole.
Synthetic Methodologies: Regioselective Bromination
To utilize this compound as a building block for cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), a halogen handle must be installed. Due to the electronic profile outlined in Section 3, bromination occurs selectively at the C6 position to yield 6-bromo-5-methoxy-4-methyl-1,3-benzodioxole .
Step-by-Step Bromination Protocol
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Reaction Setup : In an oven-dried, 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-methoxy-4-methyl-1,3-benzodioxole (1.0 mmol, 166.2 mg) in anhydrous Dichloromethane (DCM, 10 mL) under an inert argon atmosphere.
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Temperature Control : Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Lowering the temperature prevents over-bromination and suppresses radical-mediated side reactions at the methyl or methoxy groups.
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Electrophile Addition : Slowly add N-Bromosuccinimide (NBS) (1.05 mmol, 186.9 mg) in small portions over 15 minutes. Keep the reaction shielded from light (wrap the flask in aluminum foil) to prevent homolytic cleavage of the N-Br bond.
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Reaction Monitoring : Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction via TLC (Hexanes:Ethyl Acetate 8:2). The starting material spot should disappear, replaced by a lower Rf product spot.
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Quenching & Workup : Quench the reaction by adding 10 mL of saturated aqueous sodium thiosulfate ( Na2S2O3 ) to neutralize any unreacted NBS. Extract the aqueous layer with DCM (3 x 10 mL).
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Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate ( Na2SO4 ), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the pure C6-brominated building block.
References
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Evaluating the Neuroprotective Potential of Novel Benzodioxole Derivatives in Parkinson’s Disease via AMPA Receptor Modulation . ACS Omega. Available at:[Link]
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Capricious Selectivity in Electrophilic Deuteration of Methylenedioxy Substituted Aromatic Compounds . The Journal of Organic Chemistry. Available at:[Link]
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Synthesis and Spectroscopic Identification of Certain Imidazole-Semicarbazone Conjugates Bearing Benzodioxole Moieties: New Antifungal Agents . MDPI Molecules. Available at:[Link]
